1-Chloroadamantane-D15
Overview
Description
1-Chloroadamantane-D15 is a deuterated derivative of adamantane, a polycyclic hydrocarbon
Preparation Methods
The synthesis of 1-Chloroadamantane-D15 typically involves the following steps:
Deuteration of Adamantane: Adamantane is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Chlorination: The deuterated adamantane is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloroadamantane-D15 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with potassium permanganate can yield carboxylic acids.
Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen under catalytic conditions, allowing for the study of reaction mechanisms and kinetics.
Scientific Research Applications
1-Chloroadamantane-D15 has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics due to its unique isotopic labeling.
Biology: Employed in metabolic studies to trace the fate of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 1-Chloroadamantane-D15 involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. The chlorine atom can participate in various substitution and elimination reactions, further contributing to the compound’s versatility.
Comparison with Similar Compounds
1-Chloroadamantane-D15 can be compared with other deuterated adamantane derivatives and chlorinated hydrocarbons:
Deuterated Adamantane: Similar in structure but without the chlorine atom, used for studying isotopic effects in chemical reactions.
Chloroadamantane: Contains chlorine but lacks deuterium atoms, used in organic synthesis and materials science.
Deuterated Hydrocarbons: Other deuterium-labeled compounds used in various research applications.
The uniqueness of this compound lies in its combination of deuterium and chlorine, providing distinct properties and applications in scientific research.
Properties
IUPAC Name |
1-chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Cl/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXTQSXSHODFR-BXSQCBKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])Cl)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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